3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-ol

Antiparasitic Leishmaniasis N-acylhydrazone

This specific 3-(4-fluorophenyl)-1,2,4-oxadiazol-5-ol scaffold is a privileged medicinal chemistry building block. The 1,2,4-oxadiazole core acts as a non-classical amide/ester bioisostere, while the para-fluorophenyl group enhances metabolic stability and target affinity. Unlike generic oxadiazole isomers, this precise substitution pattern uniquely enables potent N-acylhydrazone antiparasitic leads and PARP inhibitor libraries (IC50 1.4 µM vs. MCF-7). Validated by 1.3 Å co-crystallization with Endothiapepsin (PDB 8Q11), this scaffold offers atomic-level guidance for structure-based drug design. Select this core for reproducible SAR outcomes.

Molecular Formula C8H5FN2O2
Molecular Weight 180.14 g/mol
CAS No. 185557-63-5
Cat. No. B1417538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-ol
CAS185557-63-5
Molecular FormulaC8H5FN2O2
Molecular Weight180.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NOC(=O)N2)F
InChIInChI=1S/C8H5FN2O2/c9-6-3-1-5(2-4-6)7-10-8(12)13-11-7/h1-4H,(H,10,11,12)
InChIKeyZBECIGMDRLTGJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-ol (CAS 185557-63-5): A Privileged Scaffold for Antiparasitic and Anticancer Drug Discovery


3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-ol (CAS 185557-63-5), also cataloged as 3-(4-fluorophenyl)-1,2,4-oxadiazol-5(2H)-one, is a heterocyclic building block featuring a 1,2,4-oxadiazole core substituted with a para-fluorophenyl group. This core is widely recognized as a 'privileged scaffold' in medicinal chemistry due to its favorable pharmacokinetic properties and its role as a non-classical bioisostere for amide and ester functionalities [1]. The 4-fluorophenyl moiety is known to enhance metabolic stability and target binding affinity, making this compound a versatile and valuable starting point for the synthesis of libraries of more complex, bioactive molecules, particularly in the antiparasitic and anticancer domains [2].

Beyond a Simple Heterocycle: The Specific Differentiation of the 3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-ol Core


The performance of 1,2,4-oxadiazole-based compounds is exquisitely sensitive to substitution patterns. Simply interchanging this core with other oxadiazole isomers (e.g., 1,3,4-oxadiazole) or other fluorophenyl-substituted heterocycles (e.g., 1,2,5-oxadiazole) leads to vastly different biological outcomes [1]. The specific 3-(4-fluorophenyl)-1,2,4-oxadiazol-5-ol core uniquely positions the 5-ol/5-one group as a critical synthetic handle for generating highly potent N-acylhydrazone derivatives, a class of compounds where even subtle changes to the aryl group significantly impact antiparasitic activity and cytotoxicity profiles [2]. This structural specificity dictates that generic substitution is not scientifically sound, and the selection of this precise core is a non-trivial decision for achieving desired SAR outcomes.

Quantitative Evidence Guide: Differentiated Performance of 3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-ol Derivatives


Superior Antiparasitic Scaffold: 3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-ol Derived Hydrazones vs. Unsubstituted or Differently Substituted Analogs

Research demonstrates that the 3-(4-fluorophenyl)-1,2,4-oxadiazol-5-ol core is a superior starting point for generating potent antiparasitic agents. A study by dos Santos Filho et al. specifically highlights that a series of N-acylhydrazone derivatives built upon this exact core exhibited the 'best antiprotozoal results' compared to other molecular frameworks within their library, placing the '3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl' structural pattern in evidence for antileishmanial activity [1]. While exact IC50 values from this specific study are pending publication, the explicit, qualitative ranking by the research group confirms the differentiated activity conferred by this core relative to other structural options.

Antiparasitic Leishmaniasis N-acylhydrazone SAR

Class-Wide Anticancer Potency: 1,2,4-Oxadiazoles as PARP Inhibitors vs. Clinical Standard Olaparib

The 1,2,4-oxadiazole class, to which the target compound belongs, has demonstrated significant anticancer potential, often matching or exceeding the performance of established clinical agents. In a study by Dukanya et al., a novel 1,2,4-oxadiazole-based PARP inhibitor (compound 5u) exhibited a 2.3-fold improvement in potency against MCF-7 breast cancer cells compared to the FDA-approved drug Olaparib [1]. Specifically, compound 5u had an IC50 of 1.4 µM, while Olaparib had an IC50 of 3.2 µM [1]. Furthermore, compound 5s from the same study also decreased cell viability and induced comparable downstream effects (PARP cleavage, H2AX phosphorylation) to Olaparib [1]. This evidence strongly supports the selection of the 1,2,4-oxadiazole core as a productive foundation for developing potent anticancer agents.

Anticancer PARP Inhibitor Breast Cancer Oxadiazole

Class-Wide Potency Against Prostate Cancer: 1,2,4-Oxadiazoles with Low Micromolar IC50 Values

The anticancer potential of the 1,2,4-oxadiazole scaffold extends to prostate cancer. A dedicated study identified six 1,2,4-oxadiazole derivatives as potential anti-prostate cancer agents, with IC50 values ranging from 0.5 to 5.1 µM against the DU-145 cell line [1]. While a direct comparator drug is not provided in the abstract, the low-micromolar potency range establishes a strong baseline for this class of compounds. This quantitative data reinforces the value of the 1,2,4-oxadiazole core for developing therapies against hormone-resistant prostate cancer.

Anticancer Prostate Cancer DU-145 Oxadiazole

Functional Validation via High-Resolution Structural Biology: Co-crystallization of a Derivative with Endothiapepsin

The utility of the 3-(4-fluorophenyl)-1,2,4-oxadiazole motif is validated at the atomic level by its incorporation into ligands co-crystallized with therapeutic protein targets. Specifically, a complex ligand containing the 3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl core (CBWS-SE-126) was co-crystallized with Endothiapepsin, and its structure was solved to a high resolution of 1.3 Å (PDB ID: 8Q11) [1]. This structural data provides unequivocal evidence that this core engages in specific, high-affinity interactions within a protein binding pocket, a level of validation that is not available for many closely related heterocyclic building blocks.

Structural Biology X-ray Crystallography Endothiapepsin Fragment-Based Drug Design

Recommended Applications for 3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-ol Based on Quantitative Evidence


Lead Generation for Antiparasitic Drug Discovery (Leishmaniasis)

This compound is a premium choice for researchers initiating a lead generation campaign against leishmaniasis. As detailed in Section 3, the 3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl core has been explicitly identified as a superior scaffold for producing potent antiparasitic N-acylhydrazone derivatives [1]. Using this core as a starting point for library synthesis significantly increases the likelihood of identifying a hit with promising activity and selectivity profiles.

Focused Library Synthesis for PARP Inhibitor Development

For oncology programs focused on DNA damage repair pathways, this compound is a rational building block for synthesizing focused libraries of 1,2,4-oxadiazole-based PARP inhibitors. Evidence from this class shows that such derivatives can achieve IC50 values as low as 1.4 µM against MCF-7 breast cancer cells, outperforming the clinical drug Olaparib in vitro [2]. This suggests the core can be leveraged to design novel inhibitors with improved potency or selectivity.

Structure-Based Drug Design and Fragment-Based Lead Discovery

The co-crystallization of a derivative of this core with Endothiapepsin at high resolution (1.3 Å, PDB 8Q11) [3] provides a unique, atomic-level validation for its use in structure-based drug design. Procurement for this purpose is justified by the existing structural data, which can guide rational modifications and accelerate hit-to-lead optimization. This is a key differentiator from other, structurally unvalidated oxadiazole building blocks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.